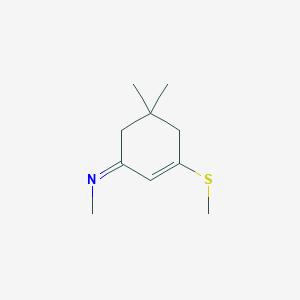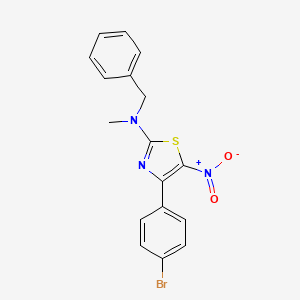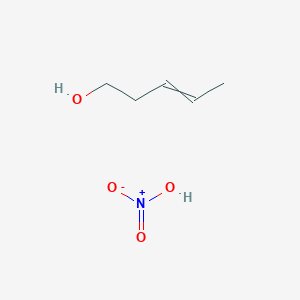![molecular formula C4H6N4OS2 B14384434 [(1-Methyl-1H-tetrazol-5-yl)sulfanyl]ethanethioic S-acid CAS No. 89753-93-5](/img/structure/B14384434.png)
[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]ethanethioic S-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]ethanethioic S-acid is a compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a tetrazole ring substituted with a methyl group and a sulfanyl group, which is further connected to an ethanethioic S-acid moiety. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Methyl-1H-tetrazol-5-yl)sulfanyl]ethanethioic S-acid typically involves the cycloaddition reaction of nitriles with sodium azide. This reaction is catalyzed by various agents such as zinc salts or iodine in the presence of a suitable solvent like water or dipolar aprotic solvents . The reaction conditions are generally mild, and the yields are good to excellent. The use of microwave irradiation has also been reported to accelerate the reaction, providing high yields in shorter reaction times .
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often employs eco-friendly approaches. These methods include the use of water as a solvent, moderate reaction conditions, and non-toxic reagents . The scalability of these methods makes them suitable for large-scale production, ensuring high purity and yield of the final product.
化学反応の分析
Types of Reactions
[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]ethanethioic S-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted tetrazole derivatives .
科学的研究の応用
Chemistry
In chemistry, [(1-Methyl-1H-tetrazol-5-yl)sulfanyl]ethanethioic S-acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of stable metallic compounds and molecular complexes .
Biology and Medicine
In biology and medicine, tetrazole derivatives are known for their biological activity. They are used in the development of pharmaceuticals, including antihyperglycemic agents and antibiotics . The acidic nature of tetrazoles makes them suitable for DNA synthesis in biochemistry .
Industry
In the industrial sector, tetrazoles are used in the production of agrochemicals, explosives, and corrosion inhibitors. Their stability and reactivity make them valuable in various industrial applications .
作用機序
The mechanism of action of [(1-Methyl-1H-tetrazol-5-yl)sulfanyl]ethanethioic S-acid involves its interaction with molecular targets through its tetrazole ring and sulfanyl group. The tetrazole ring can stabilize negative charges through delocalization, while the sulfanyl group can participate in redox reactions . These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
5-Substituted Tetrazoles: These compounds share the tetrazole ring structure but differ in the substituents attached to the ring.
1H-Tetrazole: The parent compound of tetrazole derivatives, known for its acidic nature and reactivity.
Uniqueness
[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]ethanethioic S-acid is unique due to the presence of both a tetrazole ring and a sulfanyl group, which confer distinct chemical properties. This combination allows for diverse reactivity and applications in various fields .
特性
CAS番号 |
89753-93-5 |
|---|---|
分子式 |
C4H6N4OS2 |
分子量 |
190.3 g/mol |
IUPAC名 |
2-(1-methyltetrazol-5-yl)sulfanylethanethioic S-acid |
InChI |
InChI=1S/C4H6N4OS2/c1-8-4(5-6-7-8)11-2-3(9)10/h2H2,1H3,(H,9,10) |
InChIキー |
JSRQTOGRACMWCI-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NN=N1)SCC(=O)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Methylbutyl 4'-butoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14384383.png)


![1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14384395.png)
![N-[2-(Ethylsulfanyl)ethyl]-3-oxobutanamide](/img/structure/B14384398.png)
![1,1'-(1,4-Phenylene)bis[2-(4-chlorophenyl)ethan-1-one]](/img/structure/B14384399.png)



![Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethyl]phenyl] acetate](/img/structure/B14384429.png)

